5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a triisopropylsilyl group attached to a pyrrolo[2,3-b]pyridine core
Scientific Research Applications
Synthesis of Heterocycles
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of complex heterocycles. Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis for heterocycles containing this framework using Fischer indole cyclization, which is valuable for building a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also performed density functional theory (DFT) studies to explore its non-linear optical properties (Vural & Kara, 2017).
Rearrangement Processes
Jones and Phipps (1974) investigated the rearrangement of pyrrolo[2,3-b]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one. Their study highlights the versatility of pyrrolo[2,3-b]pyridine frameworks in synthetic chemistry (Jones & Phipps, 1974).
Total Synthesis of Natural Alkaloids
Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) utilized a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which can be synthesized from 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, for the total synthesis of the natural alkaloid variolin B. This demonstrates its role in the synthesis of complex natural products (Baeza et al., 2010).
Antibacterial Properties
Toja, Kettenring, Goldstein, and Tarzia (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which showed antibacterial activity in vitro, indicating the potential of derivatives of this compound in medicinal chemistry (Toja et al., 1986).
Synthesis of Novel Pyridine-Based Derivatives
Ahmad, Rasool, Ikram, and colleagues (2017) described the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This underscores the utility of pyridine frameworks like this compound in developing new compounds with potential biological activities (Ahmad et al., 2017).
Mechanism of Action
Target of Action
Compounds of this nature are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds . The primary targets in these reactions are the carbon atoms that are to be bonded .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine likely acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with the carbon atom of the organoboron reagent . In the transmetalation step, the organoboron reagent transfers the carbon atom to the palladium .
Biochemical Pathways
In general, suzuki–miyaura cross-coupling reactions are used to create carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The primary result of the action of this compound in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of the triisopropylsilyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The triisopropylsilyl group can be introduced using triisopropylsilyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while substitution reactions yield various substituted pyrrolo[2,3-b]pyridine derivatives
Properties
IUPAC Name |
(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUSITKTVXDVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640112 | |
Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858116-66-2 | |
Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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